
5-bromo-N,N-dimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N,N-dimethylfuran-3-carboxamide (BDFC) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BDFC belongs to the class of furan carboxamides and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of 5-bromo-N,N-dimethylfuran-3-carboxamide is not fully understood. However, studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation and pain. By inhibiting the activity of COX-2, this compound reduces inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to exhibit analgesic effects by reducing pain sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-N,N-dimethylfuran-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield and purity. This compound is also stable under normal laboratory conditions. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 5-bromo-N,N-dimethylfuran-3-carboxamide. One area of research is the development of this compound analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential use of this compound as a neuroprotective agent in the treatment of neurological disorders. Further studies are also needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its antitumor, anti-inflammatory, and analgesic properties. While this compound has several advantages for lab experiments, it also has some limitations. Future research on this compound should focus on the development of this compound analogs with improved solubility and bioavailability, as well as investigating its potential use as a neuroprotective agent in the treatment of neurological disorders.
Méthodes De Synthèse
5-bromo-N,N-dimethylfuran-3-carboxamide can be synthesized using various methods. One of the most common methods involves the reaction of 5-bromo-3-hydroxyfuran-2(5H)-one with N,N-dimethylformamide dimethylacetal (DMF-DMA) in the presence of a base catalyst. The reaction yields this compound with a high yield and purity. Other methods such as microwave-assisted synthesis and palladium-catalyzed coupling reactions have also been used to synthesize this compound.
Applications De Recherche Scientifique
5-bromo-N,N-dimethylfuran-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. This compound has also been studied for its potential use as a neuroprotective agent in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
5-bromo-N,N-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-9(2)7(10)5-3-6(8)11-4-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMZXEUQFOAFPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=COC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

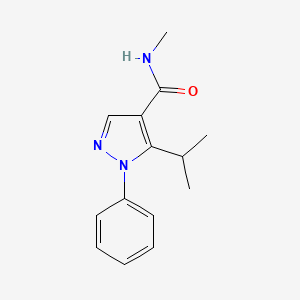
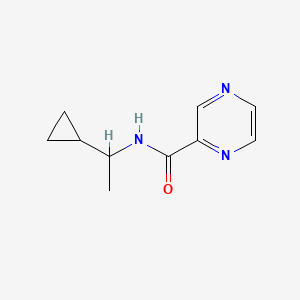
![2-[4-[[2-(Phenoxymethyl)benzoyl]amino]phenyl]acetic acid](/img/structure/B7503091.png)
![2-[4-[[2-[(2-Chlorophenyl)methoxy]benzoyl]amino]phenyl]acetic acid](/img/structure/B7503094.png)

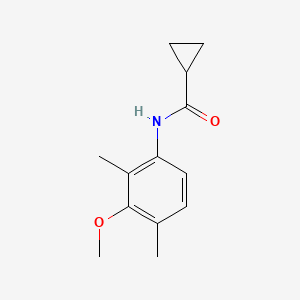
![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7503104.png)
![Azetidin-1-yl-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]methanone](/img/structure/B7503111.png)
![azetidin-1-yl-[1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]methanone](/img/structure/B7503119.png)

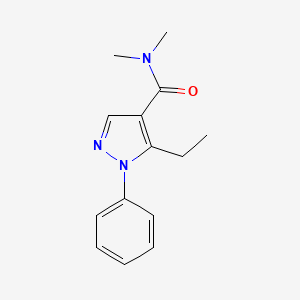
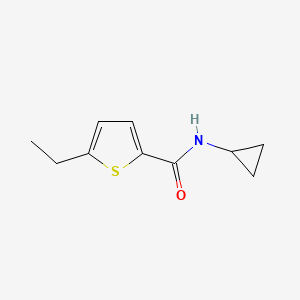
![2-[4-[(2-Methyl-5-nitrophenyl)sulfonylamino]phenyl]acetic acid](/img/structure/B7503162.png)
